6-Chloro-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole
Overview
Description
6-Chloro-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry This compound is characterized by its unique structure, which includes a chloro and fluorophenyl group attached to an imidazo[2,1-b][1,3]benzothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole typically involves multistep reactions. One common method includes the condensation of 2-aminobenzothiazole with 4-fluorobenzaldehyde, followed by cyclization and chlorination steps. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Industrial methods also emphasize the optimization of reaction conditions to minimize waste and improve the overall sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro or fluoro groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[2,1-b][1,3]benzothiazole derivatives .
Scientific Research Applications
6-Chloro-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole involves its interaction with specific molecular targets. In cancer cells, it is believed to inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound’s interaction with DNA and proteins disrupts essential cellular processes, contributing to its antiproliferative effects .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
Benzothiazoles: Compounds like 2-aminobenzothiazole have similar synthetic routes and applications.
Uniqueness: 6-Chloro-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential for further functionalization.
Properties
IUPAC Name |
6-chloro-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFN2S/c16-10-3-6-13-14(7-10)20-15-18-12(8-19(13)15)9-1-4-11(17)5-2-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOZJCFTKRUOTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C4=C(C=C(C=C4)Cl)SC3=N2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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